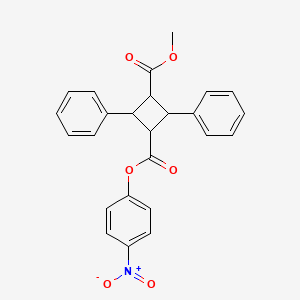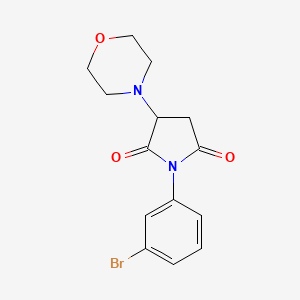![molecular formula C21H24N2O4S B5202950 propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5202950.png)
propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as PPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPAC is a member of the thioamide family, which has been extensively studied for their biological and medicinal properties.
Mécanisme D'action
Propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate's mechanism of action is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes in the body. propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and leading to an increase in acetylcholine levels in the brain. propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been found to bind to tubulin, a protein involved in cell division, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been found to have a range of biochemical and physiological effects. In addition to its anticancer and anti-Alzheimer's properties, propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have anti-inflammatory and antioxidant effects. It has also been found to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its high yield and purity, and its potential applications in various fields. However, there are also some limitations to working with propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate. One area of interest is its potential use in the treatment of cancer and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to develop more effective treatments. Another area of interest is its potential use in materials science and biotechnology, where it could be used to develop new materials and technologies. Overall, propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate is a promising compound with a range of potential applications, making it an exciting area of research for the future.
Méthodes De Synthèse
Propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate can be synthesized through a multi-step process involving the reaction of propyl 4-aminobenzoate with 4-propoxybenzoyl isothiocyanate. The resulting compound is then treated with thiosemicarbazide to form propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate. The synthesis of propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been optimized for high yield and purity, making it a promising compound for further research.
Applications De Recherche Scientifique
Propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biotechnology. In medicinal chemistry, propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
Propriétés
IUPAC Name |
propyl 4-[(4-propoxybenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-3-13-26-18-11-7-15(8-12-18)19(24)23-21(28)22-17-9-5-16(6-10-17)20(25)27-14-4-2/h5-12H,3-4,13-14H2,1-2H3,(H2,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNKFMPTKIRWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(benzyloxy)benzylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B5202867.png)
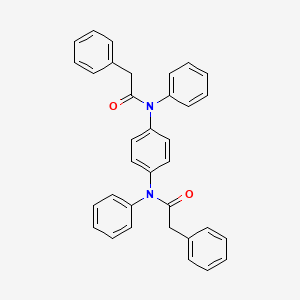
![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)
![4-[4-(1-acetyl-4-piperidinyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5202875.png)
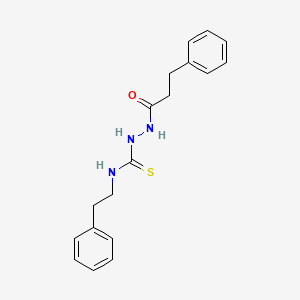
![1-benzyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5202888.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5202894.png)
![N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5202896.png)
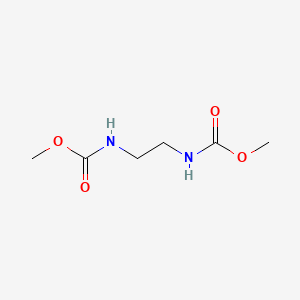
![1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol](/img/structure/B5202907.png)
![propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5202930.png)
![3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol](/img/structure/B5202935.png)
